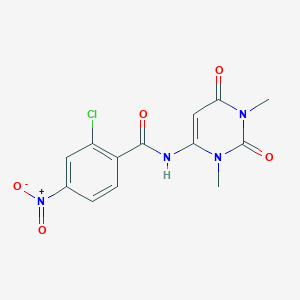![molecular formula C20H18O3 B5756115 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as K201, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one acts as a selective inhibitor of SERCA2a, which is responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum of cardiac muscle cells. By inhibiting this protein, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces the amount of calcium that is released from the sarcoplasmic reticulum during each heartbeat, which can help to prevent calcium overload and improve cardiac function.
Biochemical and Physiological Effects:
In addition to its effects on SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, pulmonary fibrosis, and liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its specificity for SERCA2a, which allows researchers to study the effects of inhibiting this protein in a controlled manner. However, one limitation of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies are needed to determine the optimal dosing and administration protocols for 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in different disease contexts. Finally, there is a need for more research into the potential side effects of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, particularly in the context of long-term use.
Méthodes De Synthèse
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with vinylbenzyl chloride, followed by the addition of methyl groups at the 4 and 8 positions. The final step involves the addition of an alkoxy group at the 7 position, resulting in the formation of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied extensively in the context of cardiovascular disease, specifically in the treatment of heart failure and cardiac fibrosis. It has been shown to inhibit the activity of a protein called SERCA2a, which plays a crucial role in regulating calcium levels in cardiac muscle cells. By inhibiting SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces calcium overload in these cells, which can lead to improved cardiac function.
Propriétés
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-18-10-9-17-13(2)11-19(21)23-20(17)14(18)3/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZSWYZPNXTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)





![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)